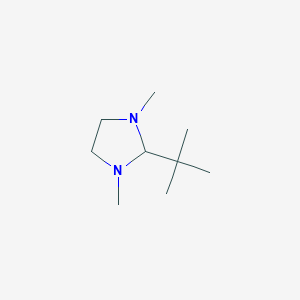

2-Tert-butyl-1,3-dimethylimidazolidine

Description

Historical Context and Evolution of Saturated Nitrogen Heterocycle Research

The study of saturated nitrogen heterocycles, a class of organic compounds featuring a ring structure containing at least one nitrogen atom and fully saturated bonds, has a rich and evolving history. Early research in the late 19th and early 20th centuries focused on the isolation and characterization of naturally occurring alkaloids, many of which possess saturated nitrogenous rings. These foundational studies laid the groundwork for understanding the basic properties and reactivity of these cyclic amines.

Over the decades, the field has transitioned from primarily extraction and degradation studies to a focus on synthesis and functionalization. The development of new synthetic methodologies has allowed chemists to construct a vast array of saturated nitrogen heterocycles with diverse substitution patterns and stereochemistry. This has been driven, in large part, by the recognition of their prevalence in biologically active molecules and their utility as synthetic intermediates. The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has further deepened the understanding of the conformational behavior and three-dimensional structures of these molecules, which is crucial for comprehending their chemical and biological functions.

Importance of Imidazolidine (B613845) Core Structures in Modern Organic Chemistry

The imidazolidine core, a five-membered saturated ring containing two nitrogen atoms at the 1 and 3 positions, is a privileged scaffold in contemporary organic chemistry. Its significance stems from its presence in a wide range of natural products and pharmaceuticals, where it often plays a critical role in defining the molecule's biological activity.

Beyond their biological relevance, imidazolidines are highly versatile building blocks in organic synthesis. They can serve as chiral auxiliaries, enabling the stereoselective synthesis of complex molecules. Furthermore, imidazolidine derivatives are crucial precursors to N-heterocyclic carbenes (NHCs), a class of persistent carbenes that have revolutionized the field of catalysis. These NHC ligands, generated by deprotonation of the corresponding imidazolinium salts, form stable complexes with a wide variety of transition metals, leading to catalysts with enhanced stability and reactivity for a broad spectrum of chemical transformations. The modular nature of imidazolidine synthesis allows for the fine-tuning of the steric and electronic properties of the resulting NHC ligands.

Rationale for Detailed Investigation of 2-Tert-butyl-1,3-dimethylimidazolidine

The detailed investigation of this compound is predicated on the unique structural features imparted by its specific substitution pattern. The combination of a sterically demanding tert-butyl group at the 2-position and two methyl groups on the nitrogen atoms creates a molecule with distinct electronic and steric properties that warrant thorough examination.

The primary rationale for its study can be broken down into the following key areas:

Steric Influence: The bulky tert-butyl group is known to exert significant steric hindrance. researchgate.netresearchgate.net In the context of the imidazolidine ring, this bulk is expected to influence the molecule's conformation, stability, and reactivity. Understanding these steric effects is crucial for predicting its behavior in chemical reactions and its potential to control stereoselectivity when used as a ligand or catalyst. The steric hindrance can also enhance the stability of derivatives, such as the corresponding N-heterocyclic carbene, by shielding the reactive carbene center.

Potential as a Bulky Base: The combination of high steric hindrance and increased basicity suggests that this compound could function as a non-nucleophilic strong base, similar in concept to other sterically hindered amine bases. Such bases are valuable in organic synthesis for promoting reactions where nucleophilic addition by the base itself is an undesired side reaction.

Precursor to Novel N-Heterocyclic Carbenes (NHCs): As a substituted imidazolidine, this compound is a direct precursor to a specific N-heterocyclic carbene. The resulting NHC would possess a unique combination of a sterically demanding group at the carbon atom between the nitrogens and electron-donating methyl groups on the nitrogens. This specific architecture could lead to catalysts with novel reactivity and selectivity in a variety of cross-coupling and other transition-metal-catalyzed reactions. The steric and electronic properties of NHC ligands are known to be critical for their performance in catalysis. researchgate.net

A detailed investigation into the synthesis, structure, and reactivity of this compound is therefore essential to unlock its potential in various areas of chemical science, from fundamental organic chemistry to the development of advanced catalytic systems.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1,3-dimethylimidazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,3)8-10(4)6-7-11(8)5/h8H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWHBNYEBGWFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N(CCN1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60786797 | |

| Record name | 2-tert-Butyl-1,3-dimethylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60786797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41802-08-8 | |

| Record name | 2-tert-Butyl-1,3-dimethylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60786797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Investigations of 2 Tert Butyl 1,3 Dimethylimidazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 2-tert-butyl-1,3-dimethylimidazolidine were found in the public domain.

Detailed Proton and Carbon-13 NMR Assignments

Specific chemical shift values (δ), coupling constants (J), and signal multiplicities for the protons and carbon atoms of this compound are not available in the searched literature. A hypothetical analysis would predict distinct signals for the tert-butyl group, the N-methyl groups, the methine proton at the C2 position, and the methylene (B1212753) protons of the imidazolidine (B613845) ring. However, without experimental data, no definitive assignments can be made.

Two-Dimensional NMR Techniques for Structural Elucidation

Information regarding 2D NMR studies (such as COSY, HSQC, HMBC) on this compound is not available. Such experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Conformational Analysis via Variable Temperature NMR Studies

No variable temperature NMR studies for this compound have been reported in the searched sources. These studies would be necessary to investigate the conformational dynamics of the imidazolidine ring and any restricted rotation around the C2-tert-butyl bond.

Mass Spectrometry (MS) Techniques

Detailed mass spectrometry data for this specific compound is not publicly available.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

While the expected molecular formula is C₉H₂₀N₂, no high-resolution mass spectrometry data confirming this exact mass could be found.

Fragmentation Pattern Analysis for Structural Insights

An analysis of the fragmentation pattern of this compound is not available. A typical fragmentation would likely involve the loss of a methyl group or the tert-butyl group, but specific fragmentation pathways and the relative abundances of fragment ions have not been documented in the searched literature.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. An analysis of this compound would provide insight into its functional groups and the conformation of its five-membered ring.

Vibrational Analysis and Characteristic Functional Group Assignments

A theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) calculations, would predict the frequencies and intensities of the IR and Raman active modes. These calculated values would then be compared to experimental spectra to make definitive assignments.

For this compound, key characteristic vibrations would include:

C-H Stretching: Vibrations from the tert-butyl and methyl groups would be expected in the 2970-2850 cm⁻¹ region. The asymmetric and symmetric stretches of the CH₃ and CH₂ groups within the ring and on the nitrogen atoms would also fall in this range.

C-N Stretching: These vibrations, crucial for identifying the imidazolidine core, typically appear in the 1250-1020 cm⁻¹ region.

Skeletal Vibrations: The bending and rocking motions of the entire molecular framework, including the deformations of the imidazolidine ring, would produce a complex fingerprint region below 1500 cm⁻¹.

A data table for characteristic functional group vibrations, if available, would look like this:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C(CH₃)₃ | ~2960 | Asymmetric C-H Stretch |

| N-CH₃ | ~2800 | C-H Stretch |

| Ring CH₂ | ~2850 | C-H Stretch |

| C-N | ~1100 | Stretch |

| Imidazolidine Ring | Varies | Puckering/Deformation |

| Note: This table is illustrative and not based on experimental data for the target compound. |

Spectroscopic Signatures of the Imidazolidine Ring

The imidazolidine ring can adopt various conformations, such as envelope or twist forms. researchgate.net These different conformations would result in distinct spectroscopic signatures. For instance, the ring puckering and deformation modes are sensitive to the ring's geometry. In Raman spectroscopy, the symmetric breathing mode of the ring would be a key indicator of its structure. Studies on related compounds like 1,3-dimethyl-2-imidazolidinone (B1670677) have shown that the ring conformation significantly influences the vibrational spectra. researchgate.netresearchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Determination of Solid-State Molecular Structure and Geometry

A single-crystal X-ray diffraction experiment on this compound would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and reveal the exact conformation of the imidazolidine ring and the orientation of the tert-butyl and methyl substituents. For similar heterocyclic compounds, X-ray crystallography has been used to determine planarity, ring strain, and the influence of bulky substituents on the molecular geometry. nih.govharvard.edu

If crystallographic data were available, it would be summarized in a table like the following:

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| β (°) | - |

| Volume (ų) | - |

| Z | - |

| Note: This table is a template and contains no experimental data. |

Chemical Reactivity and Mechanistic Studies of 2 Tert Butyl 1,3 Dimethylimidazolidine

Basic Properties and Proton Affinity

The basicity of an amine is a fundamental property that dictates its reactivity. It is influenced by a combination of electronic effects, such as induction and resonance, as well as steric and solvation effects. fiveable.mestackexchange.com In the case of 2-Tert-butyl-1,3-dimethylimidazolidine, the presence of a bulky tert-butyl group at the 2-position and methyl groups on the nitrogen atoms significantly shapes its chemical behavior.

This compound is classified as a strong, non-nucleophilic base. The high basicity is attributed to the electron-donating inductive effects of the two methyl groups on the nitrogen atoms, which increases the electron density on the nitrogens and enhances their ability to accept a proton. fiveable.me The cyclic structure of the imidazolidine (B613845) ring also contributes to its basic character.

The "non-nucleophilic" nature of the molecule is a direct consequence of the steric hindrance imposed by the bulky tert-butyl group at the 2-position, which is adjacent to the nitrogen atoms. This steric bulk effectively shields the nitrogen lone pairs from attacking electrophilic carbon centers, thereby minimizing unwanted nucleophilic substitution reactions. This characteristic makes it a valuable reagent in situations where a strong base is required to deprotonate a substrate without interfering with other functional groups. The stability of the resulting conjugate base is a key factor in determining the strength of the base; in this case, the steric hindrance that makes the base non-nucleophilic also plays a role in the stability of the protonated form. khanacademy.org

The basicity of an amine is highly dependent on the solvent in which it is measured. youtube.com While specific experimental pKa values for this compound are not readily found in the literature, the basicity of related N-alkylated imidazolidine derivatives has been studied. For instance, a class of N-Alkyl-1,3-dialkyl-4,5-dimethylimidazol-2-ylidene amines have been identified as superbases with high pKa values in acetonitrile (B52724). researchgate.net

For comparison, the sterically hindered guanidine (B92328) base, 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's base), has a pKa of 24.31 in acetonitrile. nih.gov Given the structural similarities, particularly the presence of a tert-butyl group and N-alkylation, it can be inferred that this compound would also exhibit significantly high basicity in aprotic polar solvents like acetonitrile. The pKa value is a quantitative measure of basicity, and a higher pKa value corresponds to a stronger base. In acetonitrile, the absence of hydrogen bonding from the solvent allows the intrinsic basicity of the amine to be more accurately expressed, with less influence from solvation effects that can dominate in protic solvents. stackexchange.comyoutube.com

Table 1: pKa Values of Selected Bases in Acetonitrile

| Compound | pKa in Acetonitrile |

|---|---|

| 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's base) | 24.31 nih.gov |

Note: The pKa value for this compound is an estimation based on structurally similar compounds.

Role in Organic Reaction Mechanisms

The unique combination of high basicity and low nucleophilicity makes this compound a potentially valuable tool in promoting various organic reactions.

There is a growing interest in metal-free catalysis due to the economic and environmental advantages of avoiding transition metals. researchgate.netrsc.org Hindered organic bases can act as catalysts in a range of metal-free reactions. While specific examples detailing the use of this compound as a metal-free catalyst are not extensively documented, its properties suggest its utility in reactions such as dehydrohalogenations, isomerizations, and other base-catalyzed transformations where a strong, non-nucleophilic environment is beneficial.

Carbon-carbon bond formation is a cornerstone of organic synthesis. nih.govillinois.edu Strong bases are often employed to generate carbanionic intermediates, such as enolates, which can then participate in C-C bond-forming reactions. The non-nucleophilic nature of this compound would be advantageous in such reactions, as it would minimize side reactions involving nucleophilic attack by the base itself. For example, in aldol-type reactions or Claisen condensations, this base could effectively deprotonate a carbonyl compound to form the enolate without competing with the electrophilic partner.

Hydrogen transfer reactions are fundamental processes in organic chemistry and biology. wikipedia.org Catalytic transfer hydrogenation, which uses an organic molecule as a hydrogen source instead of gaseous hydrogen, is a particularly useful synthetic method. nih.govresearchgate.net Diamines and their derivatives have been successfully employed as ligands in metal-catalyzed transfer hydrogenation reactions. researchgate.netnih.gov

Interestingly, certain imidazolidines have been shown to act as hydride donors in the reduction of carbon-halogen bonds, mimicking the function of some dehalogenase enzymes. This suggests that this compound could potentially mediate hydrogen transfer processes. The mechanism would likely involve the transfer of a hydride from the imidazolidine ring to a suitable acceptor. The presence of the two nitrogen atoms is crucial, as they can stabilize the resulting cationic species after hydride transfer. The steric hindrance of the tert-butyl group would again play a role in directing the substrate and influencing the stereochemical outcome of the reaction.

Electrophilic and Nucleophilic Behavior

Reactions with Electrophiles at Nitrogen Centers

The nitrogen atoms in the 1,3-positions of the imidazolidine ring possess lone pairs of electrons, making them available for reaction with electrophiles. As tertiary amines, they are expected to be reasonably nucleophilic. The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. Tertiary amines can also be highly nucleophilic, though their reactivity is sensitive to steric hindrance. masterorganicchemistry.com

In the case of this compound, the nitrogen atoms are part of a five-membered ring and are each substituted with a methyl group. The presence of these alkyl groups enhances the electron-donating inductive effect, thereby increasing the electron density on the nitrogen atoms and their inherent nucleophilicity compared to unsubstituted imidazolidine.

However, the large tert-butyl group at the C-2 position exerts significant steric hindrance, which can impede the approach of electrophiles to the nitrogen centers. chemistrysteps.comyoutube.com This steric congestion is a critical factor in determining the feasibility and rate of reactions at the nitrogen atoms. While general N,N'-dialkylimidazolidines can be synthesized and undergo reactions, the presence of a bulky substituent at the C-2 position can significantly slow down or even prevent reactions that would otherwise proceed with less substituted analogues. nih.gov

The reaction of the nitrogen centers with electrophiles would typically lead to the formation of quaternary ammonium (B1175870) salts. The general scheme for such a reaction with an electrophile (E⁺) is depicted below:

Scheme 1: General Reaction with Electrophiles at Nitrogen

The reaction can result in mono- or di-quaternization, depending on the stoichiometry and reactivity of the electrophile.

| Electrophile Type | Expected Reactivity with this compound | Potential Product |

| Alkyl Halides | Reaction is possible, but likely slow due to steric hindrance. Primary alkyl halides would be more reactive than secondary or tertiary ones. | Quaternary ammonium halide |

| Acyl Halides | Reaction is expected to be difficult due to the steric bulk hindering the approach to the nitrogen. | Acylammonium salt (likely unstable) |

| Protons (Acids) | The nitrogen atoms can be protonated by acids to form the corresponding ammonium salts. This is a fundamental acid-base reaction. | Imidazolidinium salt |

Table 1: Predicted Reactivity with Electrophiles at Nitrogen Centers

Reactivity of the Imidazolidine Ring Carbon Atoms

The imidazolidine ring of this compound contains three carbon atoms at positions C-2, C-4, and C-5.

The C-4 and C-5 carbons are part of an ethylenediamine (B42938) backbone and are saturated, single-bonded carbons. In the absence of activating groups, these positions are generally not reactive towards either electrophiles or nucleophiles under standard conditions.

The C-2 carbon is of particular interest as it is an aminal carbon, bonded to two nitrogen atoms. This structural feature imparts distinct reactivity. The C-2 carbon is formally in a higher oxidation state than a typical alkane carbon. The C-H bond at this position can be acidic under strongly basic conditions, potentially allowing for deprotonation to form a C-2 carbanion. This carbanion would be stabilized by the adjacent nitrogen atoms and could subsequently react with electrophiles.

However, the most significant feature influencing the reactivity of the C-2 carbon in this compound is the presence of the bulky tert-butyl group. This group provides a high degree of steric shielding, making direct nucleophilic attack at the C-2 carbon highly unlikely. nih.gov

Conversely, the C-2 position can be a site of electrophilic character. In acidic media, protonation of the nitrogen atoms can make the C-2 carbon more susceptible to nucleophilic attack, leading to ring-opening reactions. The stability of the five-membered ring, however, generally makes this process less favorable than for acyclic aminals.

The synthesis of 2-substituted imidazolidines often involves the condensation of a 1,2-diamine with an aldehyde or ketone. nih.gov In the case of this compound, this would involve the reaction of N,N'-dimethylethylenediamine with pivalaldehyde. The reverse reaction, hydrolysis of the imidazolidine, can occur under acidic conditions, which highlights the electrophilic nature of the C-2 carbon.

| Ring Carbon | Structural Feature | Predicted Reactivity | Factors Influencing Reactivity |

| C-2 | Aminal carbon, substituted with a tert-butyl group | Potential for acidity of C-H bond under strong base. Susceptible to nucleophilic attack leading to ring-opening under acidic conditions. Sterically hindered. | Steric bulk of the tert-butyl group. Electronic effects of two adjacent nitrogen atoms. |

| C-4 / C-5 | Saturated carbon (ethylene bridge) | Generally unreactive towards electrophiles and nucleophiles. | Part of a stable five-membered ring. |

Table 2: Predicted Reactivity of Imidazolidine Ring Carbon Atoms

Computational and Theoretical Studies on 2 Tert Butyl 1,3 Dimethylimidazolidine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and energy of the system.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov For 2-tert-butyl-1,3-dimethylimidazolidine, a geometry optimization would be the first step. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

A common approach would involve using a functional, such as B3LYP or ωB97X-D, combined with a basis set like 6-31G(d) or a larger one for higher accuracy. The optimization would yield key structural parameters. For the imidazolidine (B613845) ring, this would include the degree of puckering, and for the tert-butyl group, the rotational conformation relative to the ring. The resulting bond lengths, bond angles, and dihedral angles would define the most stable conformation of the molecule in the gas phase.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-N1 | 1.47 |

| C2-N3 | 1.47 |

| N1-C5 | 1.46 |

| N3-C4 | 1.46 |

| C4-C5 | 1.54 |

| C2-C(tert-butyl) | 1.55 |

| Bond Angles (°) ** | |

| N1-C2-N3 | 105.0 |

| C2-N1-C5 | 112.5 |

| C2-N3-C4 | 112.5 |

| Dihedral Angles (°) ** | |

| C5-N1-C2-N3 | -25.0 |

| N1-C2-N3-C4 | 25.0 |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO would likely be localized on the nitrogen atoms of the imidazolidine ring due to their lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the σ* orbitals of the C-N and C-C bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap suggests lower reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. chemrxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. chemrxiv.org Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for this purpose. nih.gov

The predicted chemical shifts for this compound would be sensitive to the local electronic environment of each nucleus. For instance, the proton on the C2 carbon, being situated between two nitrogen atoms, would be expected to have a characteristic chemical shift. The tert-butyl and N-methyl protons would also have distinct signals. Comparing these predicted values with experimental data would be a crucial step in structural verification.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2-H | 3.5 | - |

| C4/C5-H | 2.8 (ax), 3.2 (eq) | 50.2 |

| N-CH₃ | 2.4 | 35.1 |

| C(CH₃)₃ | 1.1 | 28.5 (CH₃), 55.0 (quat. C) |

| C2 | - | 85.3 |

For this compound, the calculated IR spectrum would be expected to show characteristic peaks for C-H stretching vibrations of the alkyl groups, as well as C-N stretching and various bending modes associated with the imidazolidine ring. The Raman spectrum would complement the IR data, often showing strong signals for symmetric vibrations.

Table 4: Hypothetical Prominent Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch (tert-butyl) | 2950-2980 | Strong |

| C-H Stretch (N-methyl) | 2850-2900 | Medium |

| C-H Stretch (ring) | 2800-2850 | Medium |

| C-N Stretch | 1100-1200 | Strong |

| Ring Deformation | 800-900 | Medium |

Mechanistic Pathways and Transition State Analysis

Computational chemistry is also instrumental in exploring potential reaction mechanisms. For instance, if this compound were to participate in a reaction, such as a hydrolysis or an oxidation, computational methods could be used to map out the reaction pathway. nih.gov

Computational Elucidation of Catalytic Cycles

There is no available research data detailing the computational elucidation of catalytic cycles involving this compound.

Energy Profiles for Proton Transfer and Reaction Steps

There is no available research data that provides energy profiles for proton transfer and other reaction steps involving this compound.

Applications of 2 Tert Butyl 1,3 Dimethylimidazolidine in Organic Synthesis

Organocatalysis and Asymmetric Transformations

The development of small organic molecules that can induce chirality in a catalytic manner has revolutionized synthetic chemistry. Imidazolidinone-based catalysts, for instance, have been successfully employed in a variety of asymmetric reactions. However, for 2-tert-butyl-1,3-dimethylimidazolidine, specific evidence of its application in the following areas is not prominently featured in scientific databases.

Utilization as a Chiral Auxiliary for Diastereoselective Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. While numerous chiral auxiliaries are known and used, there is a lack of specific studies detailing the use of this compound for this purpose.

Applications in Enantioselective Reactions (e.g., Michael additions)

Enantioselective Michael additions are powerful carbon-carbon bond-forming reactions that set a specific stereocenter. Organocatalysts are often employed to achieve high enantioselectivity. While related imidazolidin-4-one (B167674) structures are known to catalyze such reactions, specific data on the efficacy and substrate scope for this compound in this context is not available.

Catalytic Roles in Alkylation and Annulation Reactions

The catalytic use of chiral molecules in alkylation and annulation reactions is crucial for building complex molecular architectures with defined stereochemistry. Despite the importance of these transformations, there are no detailed reports on the catalytic activity of this compound in these specific reaction types.

Role as a Stoichiometric Reagent

Beyond catalysis, some chemical compounds serve as essential stoichiometric reagents to effect specific chemical transformations.

Use in Specific Synthetic Sequences (e.g., aziridine (B145994) formation)

The synthesis of highly strained rings like aziridines often requires specialized reagents. There is no available literature that points to the use of this compound as a key stoichiometric component in the formation of aziridines.

Application in Dehydrohalogenation and Elimination Reactions

Certain bases are used to promote dehydrohalogenation and other elimination reactions. While the basic nature of an imidazolidine (B613845) might suggest such a role, specific applications and research findings for this compound in these reactions are not described in the literature.

Precursor in Complex Molecule Synthesis

The structural framework of 2-tert-butyl-substituted imidazolidines serves as a foundational element in the stereocontrolled synthesis of more elaborate organic molecules. These heterocyclic compounds can be employed as chiral auxiliaries or as key intermediates that guide the formation of new stereocenters and complex ring systems.

Derivatives of 2-tert-butyl-imidazolidine have proven instrumental as chiral auxiliaries in the asymmetric synthesis of valuable organic compounds. A notable example is the use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a closely related structure, in the synthesis of enantiomerically pure carboxylic acids. In these applications, the rigid imidazolidinone ring system directs the approach of incoming reagents, allowing for a high degree of stereoselectivity.

For instance, the 3-propanoyl derivative of this imidazolidinone can be converted to its zinc-enolate, which then undergoes benzylation to produce enantiomerically pure 2-methyl-3-phenylpropanoic acid with a high enantiomeric ratio. researchgate.net Similarly, this chiral auxiliary has been utilized in the synthesis of higher amino acid derivatives through the alkylation of its 3-(Boc-Gly) derivative. These reactions proceed with excellent diastereoselectivities, highlighting the effectiveness of the imidazolidinone scaffold in controlling stereochemistry during the formation of complex acyclic structures. researchgate.net

The following table summarizes the use of a 2-tert-butyl-imidazolidinone derivative as a chiral auxiliary in the synthesis of advanced organic scaffolds.

| Starting Material | Reagents | Product | Selectivity |

| 3-Propanoyl derivative of (R)-tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate | 1. Zn dust, 2. Benzyl bromide | Enantiomerically pure 2-methyl-3-phenylpropanoic acid | e.r. 99.5:0.5 |

| 3-(Boc-Gly)-Bbdmoic derivative | 1. Deprotonation, 2. ZnBr2, 3. Alkyl/benzyl/allyl halides | Higher amino-acid derivatives | e.r. > 99.5:0.5 |

e.r. = enantiomeric ratio; Bbdmoic = tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate

The utility of the 2-tert-butyl-imidazolidine framework extends to the construction of cyclic and multi-ring systems. The same chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, has been successfully employed in the synthesis of a substituted cyclopentane, demonstrating its role in orchestrating the formation of carbocyclic rings.

In a key example, the bis-enolate derived from heptanedioic acid and the (S)-enantiomer of the imidazolidinone undergoes an oxidative coupling reaction. Subsequent methanolysis to remove the auxiliary yields dimethyl trans-cyclopentane-1,2-dicarboxylate with a good enantiomeric ratio. researchgate.net This transformation showcases the ability of the imidazolidine-based auxiliary to facilitate intramolecular reactions that lead to the formation of new ring structures with defined stereochemistry.

| Starting Material | Reaction Type | Product | Selectivity |

| Bis-enolate of heptanedioic acid and (S)-tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate | Oxidative coupling and methanolysis | Dimethyl trans-cyclopentane-1,2-dicarboxylate | e.r. 93:7 |

e.r. = enantiomeric ratio

Applications in Photocatalysis and Photoredox Chemistry

In recent years, 2-substituted-1,3-imidazolidines have gained attention for their application in photoredox catalysis. These compounds can serve as precursors for the generation of alkyl radicals under mild, metal-free conditions, which can then participate in a variety of carbon-carbon bond-forming reactions.

Specifically, easily oxidizable 2-substituted-1,3-imidazolidines, including derivatives of this compound, have been utilized for the photocatalyzed generation of alkyl radicals. researchgate.net Upon irradiation with visible light in the presence of a suitable photocatalyst, the imidazolidine undergoes a single-electron transfer (SET) process to form a radical cation. This intermediate then fragments to release a stable iminium ion and the desired alkyl radical. researchgate.net

These photochemically generated radicals can be added to electron-poor carbon-carbon double bonds, enabling the alkylation of various substrates. For example, the tert-butyl radical generated from a 2-tert-butyl-1,3-imidazolidine derivative has been successfully added to 1,4-naphthoquinone (B94277) with complete regioselectivity. researchgate.net This methodology provides a valuable alternative to traditional methods that often require toxic organometallic reagents.

The following table details the photocatalyzed alkylation of C=C bonds using 2-substituted-1,3-imidazolidines as radical precursors. researchgate.net

| Imidazolidine Precursor (Radical Source) | Alkene Substrate | Photocatalyst | Solvent | Irradiation | Product Yield |

| This compound | 1,4-Naphthoquinone | [Acr-Mes]+(BF4)− | DCE | 18W LED (405 nm) | High |

| 2-Adamantyl-1,3-dimethylimidazolidine | Various electron-poor olefins | [Acr-Mes]+(BF4)− or 4CzIPN | DCE | 18W LED (405 nm) | Up to 97% |

| N-Boc protected amino-imidazolidines | Various electron-poor olefins | [Acr-Mes]+(BF4)− | DCE | 18W LED (405 nm) | 50-86% |

[Acr-Mes]+(BF4)− = Mesityl acridinium (B8443388) tetrafluoroborate; 4CzIPN = 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene; DCE = 1,2-dichloroethane

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Efficiency

The classical synthesis of 1,3-dialkylimidazolidines involves the condensation of an N,N'-disubstituted ethylenediamine (B42938) with an appropriate aldehyde. nih.gov For the target compound, this involves the reaction of N,N'-dimethylethylenediamine with pivaldehyde. Traditional methods often require elevated temperatures and the removal of water to drive the reaction to completion, which can lead to moderate yields and a significant environmental footprint. nih.gov

Future research should focus on developing more efficient and sustainable synthetic protocols. A primary goal would be the implementation of catalytic methods to lower the reaction's activation energy, allowing for milder conditions and reduced reaction times. The exploration of green solvents, particularly water, has shown promise for the synthesis of other imidazolidine (B613845) derivatives and represents a key avenue for investigation. nih.gov Furthermore, the development of one-pot or pseudo-multicomponent reaction strategies could streamline the process, improve atom economy, and minimize waste. mdpi.com

| Parameter | Classical Condensation Route | Proposed Advanced Catalytic Route |

|---|---|---|

| Reactants | N,N'-Dimethylethylenediamine, Pivaldehyde | N,N'-Dimethylethylenediamine, Pivaldehyde |

| Conditions | Toluene, Reflux (Dean-Stark trap) | Lewis/Brønsted acid catalyst, Green Solvent (e.g., 2-MeTHF or water), 40-60 °C |

| Reaction Time | 12-24 hours | 1-4 hours |

| Anticipated Yield | ~60-75% | >90% |

| Key Advantage | Established methodology | Higher efficiency, milder conditions, improved sustainability |

Exploration of Expanded Catalytic Applications

Imidazolidines are well-established precursors to N-Heterocyclic Carbenes (NHCs), a class of organocatalysts and ligands for transition metals that have revolutionized catalysis. rsc.org The stability and reactivity of an NHC are dictated by the substituents on the nitrogen atoms and the C2 carbon. tcichemicals.com The 2-tert-butyl-1,3-dimethylimidazolidine is a precursor to an NHC that combines the steric bulk of a tert-butyl group with the relatively small N-methyl groups.

A significant future research direction is the generation of this novel NHC and the exploration of its utility in catalysis. The substantial steric hindrance provided by the tert-butyl group could be highly advantageous in reactions requiring fine control of the coordination sphere around a metal center, potentially leading to high selectivity in cross-coupling reactions or C-H activation processes. tcichemicals.comnih.gov The resulting metal-NHC complexes are expected to exhibit high thermal stability. nih.gov Beyond transition metal catalysis, the NHC itself could be investigated as an organocatalyst for reactions such as the benzoin (B196080) condensation.

| Catalytic Reaction | Metal Center | Hypothesized Role/Advantage of the NHC Ligand |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd), Nickel (Ni) | Promotes reductive elimination from sterically hindered substrates, enhancing reaction scope. |

| C-H Bond Activation | Rhodium (Rh), Iridium (Ir) | Steric bulk can enforce specific regioselectivity and prevent catalyst decomposition. |

| Transfer Hydrogenation | Ruthenium (Ru), Iridium (Ir) | Forms robust and highly active catalysts for the reduction of ketones and imines. nih.gov |

| Organocatalysis (e.g., Benzoin Condensation) | N/A (Metal-free) | Acts as a powerful nucleophilic catalyst with a unique steric profile. tcichemicals.com |

Advanced Mechanistic Investigations with Real-time Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing better catalysts. Future research should leverage advanced analytical techniques for real-time, in-situ monitoring of chemical transformations involving this compound.

For its synthesis, techniques like in-situ Infrared (IR) or Raman spectroscopy could track the consumption of the starting aldehyde and the formation of the imidazolidine ring, providing precise kinetic data to optimize reaction conditions. When the derived NHC is used in a catalytic cycle, these methods, along with in-situ NMR, could help identify transient intermediates, determine the rate-limiting step, and elucidate catalyst deactivation pathways. Such detailed mechanistic insights are currently rare for this specific class of compounds but are essential for moving from laboratory-scale curiosities to robust chemical tools.

| Analytical Technique | Process Studied | Mechanistic Question to be Answered |

|---|---|---|

| In-situ IR/Raman Spectroscopy | Synthesis of the imidazolidine | What is the kinetic profile of the condensation reaction? Can intermediates like the hemiaminal be detected? |

| In-situ NMR Spectroscopy | Formation of the NHC-metal complex | What is the structure of the active catalyst? Are there off-cycle species in equilibrium? |

| Stopped-Flow Kinetics | Catalytic cycle (e.g., cross-coupling) | What is the rate of oxidative addition and reductive elimination? What is the true rate-limiting step? |

| X-ray Crystallography | Catalyst characterization | What is the precise solid-state structure of the NHC-metal complex, confirming steric and electronic features? |

Design and Synthesis of Next-Generation Imidazolidine Analogues with Tunable Properties

The structure of this compound serves as an excellent scaffold for the design of next-generation analogues with finely tuned properties. A systematic modification of its substituents would allow for the creation of a library of compounds tailored for specific applications.

One research avenue would involve replacing the C2-tert-butyl group with other sterically demanding groups (e.g., adamantyl, triphenylmethyl) to probe the limits of steric influence in catalysis. Conversely, replacing it with electronically distinct groups (e.g., perfluoro-tert-butyl) would modulate the electronic properties of the derived NHC. Another approach involves modifying the N-substituents from methyl to larger alkyl or aryl groups to create a more crowded "pocket" around the active site. For potential biological applications, replacing the tert-butyl group with known metabolically stable bioisosteres, such as a trifluoromethylcyclopropyl group, could be a crucial strategy to enhance in-vivo stability. nih.gov

| Structural Modification | Example Analogue Name | Target Property to Tune |

|---|---|---|

| Replace C2-tert-butyl with adamantyl | 2-(1-Adamantyl)-1,3-dimethylimidazolidine | Increase steric bulk and lipophilicity for enhanced catalytic selectivity. |

| Replace N-methyl with N-isopropyl | 2-Tert-butyl-1,3-diisopropylimidazolidine | Modify the steric environment around the N-atoms to tune catalyst pocket size. |

| Introduce electron-withdrawing groups | 2-(Perfluoro-tert-butyl)-1,3-dimethylimidazolidine | Increase the electrophilicity of the derived NHC-metal complex. |

| Replace C2-tert-butyl with a bioisostere | 2-(1-Trifluoromethylcyclopropyl)-1,3-dimethylimidazolidine | Enhance metabolic stability for potential medicinal chemistry applications. nih.gov |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-Tert-butyl-1,3-dimethylimidazolidine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation or condensation, requiring precise control of temperature and catalysts (e.g., acid/base catalysts). Key challenges include steric hindrance from the tert-butyl group and side reactions. Optimization strategies include:

- Factorial design to test variables (temperature, solvent, catalyst loading) and identify optimal conditions .

- Purification techniques like column chromatography or recrystallization to isolate the compound from by-products .

Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .

- IR spectroscopy to identify functional groups (e.g., C-N stretches in the imidazolidine ring) .

- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .

- HPLC for purity assessment (>95% purity recommended for research reproducibility) .

Q. What are the common impurities or by-products observed during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Impurities : Unreacted starting materials, diastereomers, or oxidation products.

- Mitigation : Use of inert atmospheres (e.g., N₂) to prevent oxidation, chiral catalysts to control stereochemistry, and gradient elution in chromatography for separation .

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods accelerate the design of reactions involving this compound?

- Methodological Answer :

- Quantum chemical calculations (e.g., DFT) model reaction mechanisms and transition states to predict feasible pathways .

- Virtual screening of catalysts or solvents using software like Gaussian or ORCA reduces experimental trial-and-error .

- Feedback loops between computational predictions and experimental validation refine models (e.g., adjusting activation energy thresholds) .

Q. What experimental strategies can resolve contradictions between computational predictions and observed reactivity of this compound in catalytic systems?

- Methodological Answer :

- Controlled experiments : Compare computational Gibbs free energy profiles with kinetic data (e.g., Arrhenius plots) to identify discrepancies in rate-determining steps .

- In-situ monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation during reactions .

- Sensitivity analysis : Test the impact of solvent polarity or steric effects on reaction outcomes .

Q. How can researchers optimize the use of this compound in asymmetric catalysis or multicomponent reactions?

- Methodological Answer :

- Catalyst screening : Test chiral ligands or organocatalysts to enhance enantioselectivity .

- Design of Experiments (DoE) : Apply Taguchi or response surface methodologies to balance competing factors (e.g., temperature vs. catalyst loading) .

- Reaction scope studies : Vary substrates to assess the compound’s versatility in diverse reaction frameworks .

Q. What are the best practices for studying the physicochemical stability of this compound under varying storage and reaction conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.